molecular formula C9H20O2 B6289201 4-Ethyl-3-methyl-1,4-hexanediol CAS No. 138850-31-4

4-Ethyl-3-methyl-1,4-hexanediol

Cat. No.: B6289201
CAS No.: 138850-31-4
M. Wt: 160.25 g/mol
InChI Key: MRMRAWNFXBKIBW-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-1,4-hexanediol is an organic compound belonging to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone, with ethyl and methyl substituents at the 4th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-1,4-hexanediol can be achieved through several methods. One common approach involves the preparation of a corresponding ketohexanoate, which is then reduced to the diol using lithium aluminum hydride . This method ensures high yields and purity of the final product. Another method involves the use of Grignard reagents, where the appropriate alkyl halides are reacted with magnesium to form the Grignard reagent, which is then reacted with an ester to form the desired diol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-1,4-hexanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced further to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

4-Ethyl-3-methyl-1,4-hexanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-1,4-hexanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A simpler diol with a shorter carbon chain.

    1,6-Hexanediol: A diol with a similar carbon chain length but without the ethyl and methyl substituents.

    2-Ethyl-1,3-hexanediol: Another diol with different positioning of the ethyl and hydroxyl groups.

Uniqueness

4-Ethyl-3-methyl-1,4-hexanediol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other diols may not be as effective .

Properties

IUPAC Name

4-ethyl-3-methylhexane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-9(11,5-2)8(3)6-7-10/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMRAWNFXBKIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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